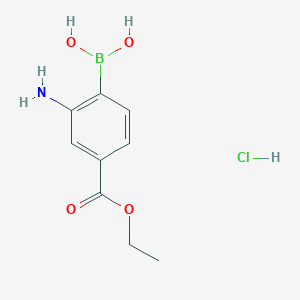

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

Descripción general

Descripción

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H13BClNO4 and its molecular weight is 245.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

Análisis Bioquímico

Biochemical Properties

Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are only marginally stable in water .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors .

Actividad Biológica

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including an amino group and an ethoxycarbonyl group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant studies and data.

- Chemical Formula : CHBNO·HCl

- Molecular Weight : 197.01 g/mol

- Solubility : Enhanced by hydrochloride salt form, improving stability in various solvents.

1. Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity.

- Mechanism of Action : This compound has been shown to inhibit proteasome activity, leading to the induction of apoptosis in cancer cells. For instance, studies demonstrate that it can halt the cell cycle at the G2/M phase in U266 cells, resulting in growth inhibition .

- In Vitro Studies :

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| U266 | 8.21 | Proteasome inhibition |

| MCF-7 | 18.76 | Cytotoxic effects |

2. Antibacterial Activity

The compound also exhibits antibacterial properties.

- Activity Against Bacteria : It has shown effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 |

3. Enzyme Inhibition

The enzyme inhibition activity of this compound is noteworthy.

- Cholinesterase Inhibition : The compound has demonstrated moderate acetylcholinesterase activity with an IC of 115.63 µg/mL and high butyrylcholinesterase activity with an IC of 3.12 µg/mL .

| Enzyme | IC (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

Case Studies

Several studies have explored the biological activities of boronic acids, including this specific compound:

- Anticancer Efficacy : A study highlighted that derivatives similar to (2-amino-4-(ethoxycarbonyl)phenyl)boronic acid showed enhanced selectivity towards cancer cells compared to normal cells due to their ability to modify the pharmacokinetic properties of existing anticancer agents like bortezomib .

- Antioxidant Activity : In formulations containing related boronic esters, significant antioxidant properties were observed, indicating potential applications in cosmetic and pharmaceutical industries .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

This compound serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating conditions such as cancer and diabetes. Its ability to modulate biological pathways makes it a valuable asset in drug development.

Case Studies

- Cancer Treatment : Research has shown that derivatives of boronic acids can enhance the efficacy of anti-cancer drugs by overcoming multidrug resistance (MDR) in tumor cells. A study demonstrated that specific analogs of boronic acids could selectively inhibit cancer cell proliferation by targeting critical signaling pathways involved in cell survival and proliferation .

- Diabetes Management : The compound has been explored for its potential to improve insulin sensitivity and glucose metabolism, making it relevant in the development of therapeutic agents for diabetes .

Bioconjugation

Overview

Bioconjugation involves the attachment of biomolecules to surfaces or other compounds, enhancing drug delivery systems. The boronic acid moiety facilitates the formation of stable covalent bonds with diols present on biomolecules.

Applications

- Targeted Drug Delivery : By conjugating this compound with therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery systems. This approach is particularly useful in cancer therapies where targeted delivery minimizes side effects .

Material Science

Overview

In material science, (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is applied in creating advanced materials due to its unique chemical properties.

Applications

- Sensors and Catalysts : The compound's boronic acid functionality allows it to be used in the fabrication of sensors that detect sugars and other biomolecules. Its catalytic properties are also utilized in various chemical reactions, enhancing reaction rates and selectivity .

Analytical Chemistry

Overview

This compound plays a significant role in analytical methods, particularly for detecting sugars and other biomolecules.

Applications

- Assay Development : Its ability to form complexes with diols makes it useful for developing assays that require high specificity and sensitivity in detecting biomolecules .

Organic Synthesis

Overview

In organic synthesis, this compound is a valuable reagent for forming complex molecules through cross-coupling reactions.

Applications

- Cross-Coupling Reactions : The compound is employed in various cross-coupling reactions to synthesize biologically active compounds. Its utility in these reactions facilitates the development of new materials and pharmaceuticals .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJSJDLFBDCPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656885 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-59-2 | |

| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.